molecular formula C20H29BN2O4 B12062931 3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B12062931
M. Wt: 372.3 g/mol
InChI Key: MOKZLNVPSPAZJM-UHFFFAOYSA-N
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Description

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxybenzyl group, a dioxaborolane ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring can be formed through a Suzuki coupling reaction involving a boronic acid derivative and a halogenated pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(((4-Methoxybenzyl)oxy)methyl)-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class. Its unique structure comprises a methoxybenzyl group and a dioxaborolane moiety, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H29BN2O4 with a molecular weight of approximately 372.3 g/mol. The presence of the dioxaborolane ring suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and drug development.

PropertyValue
Molecular FormulaC20H29BN2O4
Molecular Weight372.3 g/mol
CAS Number2143010-90-4

The biological activity of this compound is primarily linked to its ability to act as an enzyme inhibitor . This compound may interact with specific enzymes by binding to their active sites or modulating receptor activity through interactions with receptor proteins. Such mechanisms are crucial for exploring its therapeutic potential in various diseases.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor activity. For instance, studies utilizing the MTT assay demonstrated that related pyrazole derivatives inhibited tumor cell growth effectively . The potential for this compound to exhibit similar effects warrants further investigation.

Enzyme Inhibition

The compound's dioxaborolane component suggests it may possess properties that inhibit enzymes involved in various metabolic pathways. Similar compounds have been documented to inhibit enzymes such as proteases and kinases . This inhibition can lead to altered cellular signaling pathways that are pivotal in cancer progression and other diseases.

Case Studies

A series of case studies have been conducted on related pyrazole compounds that demonstrate the potential biological activities relevant to this compound:

  • In Vitro Studies : Compounds exhibiting structural similarities were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation .
  • Animal Models : In vivo studies showed that pyrazole derivatives could significantly reduce tumor size in xenograft models . These findings suggest that this compound may also exhibit similar antitumor efficacy.

Properties

Molecular Formula

C20H29BN2O4

Molecular Weight

372.3 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxymethyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C20H29BN2O4/c1-14-18(21-26-19(2,3)20(4,5)27-21)17(22-23(14)6)13-25-12-15-8-10-16(24-7)11-9-15/h8-11H,12-13H2,1-7H3

InChI Key

MOKZLNVPSPAZJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2COCC3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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